(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their broad applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been studied for its potential use as a precursor to various melatonin receptor ligands .
Preparation Methods
The synthesis of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires methanesulfonic acid as a catalyst and methanol as the solvent. The product is then purified through recrystallization.
Chemical Reactions Analysis
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole nitrogen or the aromatic ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes such as sleep regulation and immune response . The molecular targets include G-protein-coupled receptors MT1 and MT2 .
Comparison with Similar Compounds
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone can be compared with other indole derivatives such as:
(5-Methoxy-1H-indol-2-yl)(phenyl)methanone: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
Indole-3-acetic acid: A plant hormone with a different functional group, used primarily in plant biology.
Melatonin: A naturally occurring hormone with a 5-methoxyindole core, used in sleep regulation.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
820234-18-2 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(5-methoxyindol-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO3/c1-20-13-7-8-15-12(11-13)9-10-18(15)17(19)14-5-3-4-6-16(14)21-2/h3-11H,1-2H3 |
InChI Key |
SZIFEPXICBCZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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